molecular formula C12H19NO B8506739 N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide

N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide

Cat. No. B8506739
M. Wt: 193.28 g/mol
InChI Key: ZTZDRETZGDACRA-UHFFFAOYSA-N
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Patent
US08252509B2

Procedure details

A 2 L three-necked flask fitted with a thermometer, a stirrer, a nitrogen inlet tube and a dropping funnel was charged with 217.2 g (2.400 mol) of acryloyl chloride and 520 g of toluene, and the internal temperature was cooled to 0° C. 190.4 g (2.880 mol) of cyclopentadiene was then added dropwise from the dropping funnel over a period of 1 hour. Following completion of the dropwise addition, the resulting mixture was stirred for 1 hour at 0° C., thereby preparing a reaction intermediate solution. A 2 L three-necked flask fitted with a thermometer, a stirrer, a nitrogen inlet tube and a dropping funnel was charged with 201.1 g (2.750 mol) of tert-butylamine and 513 g of toluene, and the internal temperature was cooled to 0° C. The reaction intermediate solution prepared previously was added dropwise thereto from the dropping funnel over a period of 1.5 hours, and the internal temperature was then raised to 25° C. To the reaction mixture were added 1.800 ml of ethyl acetate and 300 ml of water, and following 30 minutes of stirring, the resulting mixture was allowed to stand to obtain an organic layer. The resulting organic layer was concentrated under reduced pressure. To the obtained concentrate were added 750 ml of ethyl acetate and 250 ml of hexane, and the resulting mixture was heated to 40° C. Following cooling of the resultant to 2° C. with stirring, the precipitated crystals were collected by filtration. The obtained crystals were dried under reduced pressure, thereby obtaining 124.3 g (0.643 mol; yield: 26.8%) of N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide having the following physical properties.
Quantity
217.2 g
Type
reactant
Reaction Step One
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
190.4 g
Type
reactant
Reaction Step Two
Quantity
201.1 g
Type
reactant
Reaction Step Three
Quantity
513 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
1.8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[C:6]1([CH3:12])[CH:11]=[CH:10]C=C[CH:7]=1.C1CC=CC=1.[C:18]([NH2:22])([CH3:21])([CH3:20])[CH3:19]>O.C(OCC)(=O)C>[C:18]([NH:22][C:1]([CH:2]1[CH2:12][CH:6]2[CH2:7][CH:3]1[CH:10]=[CH:11]2)=[O:4])([CH3:21])([CH3:20])[CH3:19]

Inputs

Step One
Name
Quantity
217.2 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
520 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
190.4 g
Type
reactant
Smiles
C1=CC=CC1
Step Three
Name
Quantity
201.1 g
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
513 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L three-necked flask fitted with a thermometer, a stirrer, a nitrogen inlet tube and a dropping funnel
ADDITION
Type
ADDITION
Details
completion of the dropwise addition
CUSTOM
Type
CUSTOM
Details
preparing a reaction intermediate solution
CUSTOM
Type
CUSTOM
Details
A 2 L three-necked flask fitted with a thermometer, a stirrer, a nitrogen inlet tube and a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
the internal temperature was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction intermediate solution prepared previously
ADDITION
Type
ADDITION
Details
was added dropwise
WAIT
Type
WAIT
Details
from the dropping funnel over a period of 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the internal temperature was then raised to 25° C
WAIT
Type
WAIT
Details
following 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
of stirring
CUSTOM
Type
CUSTOM
Details
to obtain an organic layer
CONCENTRATION
Type
CONCENTRATION
Details
The resulting organic layer was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
To the obtained concentrate
ADDITION
Type
ADDITION
Details
were added 750 ml of ethyl acetate and 250 ml of hexane
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to 40° C
TEMPERATURE
Type
TEMPERATURE
Details
Following cooling of the resultant to 2° C.
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
The obtained crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C1C2C=CC(C1)C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.643 mol
AMOUNT: MASS 124.3 g
YIELD: PERCENTYIELD 26.8%
YIELD: CALCULATEDPERCENTYIELD 26.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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